

# chemical structure and properties of CB10-277

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CB10-277

Cat. No.: B1668658

Get Quote

# **In-Depth Technical Guide: CB10-277**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CB10-277**, chemically identified as 1-(4-carboxyphenyl)-3,3-dimethyltriazene, is a synthetic antineoplastic agent with a mechanism of action analogous to the well-known chemotherapeutic drug dacarbazine. As a prodrug, **CB10-277** requires metabolic activation to exert its cytotoxic effects, which are primarily mediated through DNA alkylation. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **CB10-277**, intended to serve as a technical resource for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**CB10-277** is a dimethylphenyl-triazene derivative. Its chemical identity and fundamental properties are summarized below.

#### Chemical Structure:

Systematic Name: 1-(4-carboxyphenyl)-3,3-dimethyltriazene

CAS Number: 7203-91-0

Molecular Formula: C9H11N3O2



• Molecular Weight: 193.21 g/mol

SMILES: CN(C)N=NC1=CC=C(C=C1)C(O)=O

#### Physicochemical Properties:

A summary of the known physicochemical properties of **CB10-277** and its related forms is presented in Table 1. Data for the parent compound is limited in publicly available literature; therefore, data for its potassium salt and a related ethyl ester are also included for reference.

Table 1: Physicochemical Properties of CB10-277 and Related Compounds

| Property          | 1-(4-<br>carboxyphenyl)-3,3<br>-dimethyltriazene<br>(CB10-277) | 1-(4-<br>carboxyphenyl)-3,3<br>-dimethyltriazene,<br>potassium salt | 1-(4-<br>carboxyethylpheny<br>l)-3,3-<br>dimethyltriazene |
|-------------------|----------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------|
| Molecular Formula | C9H11N3O2                                                      | C <sub>9</sub> H <sub>10</sub> KN <sub>3</sub> O <sub>2</sub>       | C11H15N3O2                                                |
| Molecular Weight  | 193.21 g/mol                                                   | 231.29 g/mol                                                        | 221.26 g/mol                                              |
| Appearance        | Solid (inferred)                                               | Not specified                                                       | Not specified                                             |
| Water Solubility  | Not specified                                                  | Not specified                                                       | 5.5 μg/mL                                                 |
| XLogP3            | Not specified                                                  | Not specified                                                       | 3.7                                                       |

Data sourced from PubChem and ECHEMI.

# **Mechanism of Action and Signaling Pathways**

**CB10-277** is a prodrug that requires in vivo metabolic activation to become a potent DNA alkylating agent.[1] Its mechanism of action is analogous to that of dacarbazine.

### **Metabolic Activation**

The metabolic activation of **CB10-277** is a critical step for its anticancer activity. This process is primarily carried out by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1. These enzymes catalyze the N-demethylation of the dimethyltriazene



moiety, leading to the formation of a highly reactive monomethyl triazene intermediate. This intermediate then spontaneously decomposes to yield a methyldiazonium ion, the ultimate alkylating species.



Click to download full resolution via product page

Caption: Metabolic activation pathway of CB10-277.

## **DNA Alkylation and Cellular Response**

The methyldiazonium ion generated from **CB10-277** is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the O<sup>6</sup> position of guanine, forming O<sup>6</sup>-methylguanine (O<sup>6</sup>-meG). This DNA adduct is highly mutagenic and cytotoxic.[1] The formation of O<sup>6</sup>-meG leads to mispairing with thymine instead of cytosine during DNA replication.

The cellular response to O<sup>6</sup>-meG adducts is complex and involves DNA repair pathways. The two key pathways implicated in the response to triazene-induced DNA damage are O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

- O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT): This is a DNA repair protein that directly removes the methyl group from O<sup>6</sup>-meG, transferring it to one of its own cysteine residues.
   High levels of MGMT in cancer cells can lead to resistance to alkylating agents like CB10-277.
- Mismatch Repair (MMR) System: In cells with a functional MMR system, the O<sup>6</sup>-meG:T mispair is recognized. However, instead of repairing the lesion, the MMR system can initiate a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[2] Therefore, MMR-proficient tumors are generally more sensitive to triazene compounds.

The downstream consequences of **CB10-277**-induced DNA damage in MMR-proficient cells involve the activation of cell cycle checkpoints and apoptotic pathways. This can include the



activation of caspases and modulation of the Bcl-2 family of proteins, ultimately leading to programmed cell death.[3]



Click to download full resolution via product page



Caption: Cellular response to CB10-277-induced DNA damage.

### **Preclinical and Clinical Data**

CB10-277 has been evaluated in both preclinical models and early-phase clinical trials.

## **Preclinical Pharmacology**

Preclinical studies in human melanoma xenografts and rodent tumor models have shown that **CB10-277** has a similar spectrum and level of antitumor activity compared to dacarbazine.

### **Clinical Pharmacokinetics**

A Phase I clinical trial of **CB10-277** administered as a 24-hour continuous infusion provided pharmacokinetic data in patients.

Table 2: Pharmacokinetic Parameters of CB10-277 and its Monomethyl Metabolite

| Parameter                       | Parent Drug (CB10-277) | Monomethyl Metabolite |
|---------------------------------|------------------------|-----------------------|
| Mean Half-life (t1/2)           | 178 min                | Not specified         |
| AUC at 15,000 mg/m <sup>2</sup> | 2,350 mM x minutes     | 9 mM x minutes        |

Data from a Phase I trial with a 24-hour continuous infusion schedule.[4]

The dose-limiting toxicity in this study was myelosuppression (leucopenia and thrombocytopenia).[4] In a separate trial using a short infusion, nausea and vomiting were the dose-limiting toxicities.[4]

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **CB10-277** are not extensively available in the public domain. However, based on general chemical principles and methods for related compounds, the following outlines can be proposed.

# Synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene



A potential synthetic route for **CB10-277** involves the diazotization of 4-aminobenzoic acid followed by coupling with dimethylamine.

Workflow for Synthesis:



Click to download full resolution via product page

Caption: General workflow for the synthesis of CB10-277.

## **HPLC Analysis of Triazene Compounds**

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of triazene compounds. A reverse-phase HPLC method with UV detection would be appropriate for the quantification of **CB10-277**.

#### General HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or a phosphate buffer to control pH) would likely be effective.
- Detection: UV detection at a wavelength of maximal absorbance for the triazene chromophore (typically in the range of 220-280 nm).
- Flow Rate: Approximately 1.0 mL/min.
- Injection Volume: 10-20 μL.

Method development would be required to optimize the separation and quantification of **CB10-277** and its potential impurities or metabolites.

## **Conclusion**



CB10-277 is a promising antineoplastic agent that functions as a DNA alkylator following metabolic activation. Its efficacy is closely linked to the DNA repair capacity of tumor cells, particularly the status of MGMT and the MMR system. This technical guide provides a foundational understanding of the chemical, pharmacological, and mechanistic aspects of CB10-277, which can aid in the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized treatment regimens, potentially in combination with inhibitors of DNA repair or other targeted agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Triazene compounds: mechanism of action and related DNA repair systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic antiproliferative and pro-apoptotic activity of dacarbazine combined with 2aminoethyl dihydrogen phosphate in melanoma cells. – Ingentium Magazine [magazine.ingentium.com]
- 4. Phase I trial with pharmacokinetics of CB10-277 given by 24 hours continuous infusion -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of CB10-277].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668658#chemical-structure-and-properties-of-cb10-277]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com